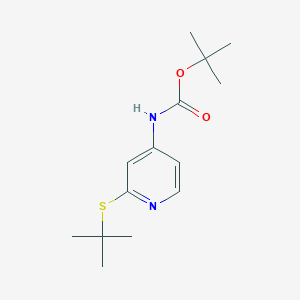![molecular formula C15H12N2O2S B6298338 Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98% CAS No. 51643-58-4](/img/structure/B6298338.png)
Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, or ETPC, is a compound of interest to the scientific community due to its potential applications in research and development. This compound is a derivative of the thiazole class of compounds, which includes a wide range of compounds with diverse properties and potential uses. ETPC has been studied extensively in the laboratory and has been found to be of particular interest in various areas such as organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
ETPC has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as heterocyclic compounds, which can be used in medicinal chemistry. It has also been used in the synthesis of polymers, which can be used in materials science. Additionally, ETPC has been used in the synthesis of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and antineoplastic agents.
Mecanismo De Acción
The mechanism of action of ETPC is still being studied. However, it is believed that the compound acts as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators. Additionally, ETPC has been found to inhibit other enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2, and to inhibit the production of nitric oxide, which can be involved in the development of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETPC have been studied in a variety of organisms, including humans. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects in vitro and in vivo. Additionally, it has been found to have protective effects against oxidative stress and to inhibit the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETPC has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful starting material for organic synthesis. Additionally, it has been found to be non-toxic in a variety of organisms, making it a safe compound to use in lab experiments. However, it has been found to be relatively unstable, making it difficult to store for long periods of time. Additionally, it has been found to be relatively insoluble in aqueous solutions, making it difficult to use in some experiments.
Direcciones Futuras
The potential future directions of ETPC are numerous. It could be used as a starting material in the synthesis of other compounds, such as heterocyclic compounds, which could be used in medicinal chemistry. Additionally, it could be used in the synthesis of polymers, which could be used in materials science. Additionally, it could be used in the synthesis of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and antineoplastic agents. Finally, it could be studied further to determine its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
ETPC can be synthesized using a variety of methods, including the Wittig reaction and the Stille reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone, producing an alkenyl halide. The Stille reaction is a palladium-catalyzed coupling reaction of an organostannane with an aryl halide or triflate. Both of these methods have been used to synthesize ETPC.
Propiedades
IUPAC Name |
ethyl 2-pyridin-4-yl-1,3-benzothiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-2-19-15(18)11-3-4-13-12(9-11)17-14(20-13)10-5-7-16-8-6-10/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHHYERDKLPLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)



![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)



![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)